molecular formula C12H12N2S B12925160 [(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-36-1

[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B12925160
CAS No.: 61021-36-1
M. Wt: 216.30 g/mol
InChI Key: WUQQXGYSOGNLRX-UHFFFAOYSA-N
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Description

[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile is a synthetic indole derivative designed for specialized chemical and pharmaceutical research applications. This molecule features a 1-ethyl-indole core, a sulfanyl (thioether) linker, and a terminal nitrile group, making it a versatile building block or potential intermediate in organic synthesis. Its structure suggests potential for use in developing novel heterocyclic compounds, ligand libraries for drug discovery, and in materials science research. The specific research applications and mechanism of action for this compound are not fully established and are a subject of ongoing scientific investigation. Researchers are exploring its utility based on the known reactivity of its functional groups. The indole scaffold is common in bioactive molecules , the sulfanyl bridge can influence electronic properties and bioavailability, and the nitrile group can serve as a precursor to other functionalities like amides and carboxylic acids. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

61021-36-1

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(1-ethylindol-3-yl)sulfanylacetonitrile

InChI

InChI=1S/C12H12N2S/c1-2-14-9-12(15-8-7-13)10-5-3-4-6-11(10)14/h3-6,9H,2,8H2,1H3

InChI Key

WUQQXGYSOGNLRX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-ethyl-1H-indole-3-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting various diseases, including cancer and neurological disorders. The indole moiety is known for its biological activity, making derivatives of this compound valuable in drug discovery.

Case Study: Anticancer Activity
A study demonstrated that indole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown effectiveness against multiple cancer cell lines, including colon and lung carcinoma. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values that indicate significant antitumor activity .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block. It can participate in various reactions to form more complex structures, which are crucial in the development of new materials and compounds.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeConditionsProduct Type
Nucleophilic SubstitutionBase-catalyzed reactionsFunctionalized indoles
Coupling ReactionsPalladium-catalyzed conditionsBiologically active compounds
CyclizationHeat or microwave-assistedRing-fused derivatives

Biological Research

Enzyme Inhibition Studies
Research utilizing this compound has focused on its role in enzyme inhibition, particularly in pathways relevant to cancer progression. By understanding how this compound interacts with specific enzymes, researchers can develop targeted therapies.

Case Study: Interaction with Neuroblastoma Cells
A preliminary study indicated that compounds containing indole structures could interact with neuroblastoma cells, impacting their viability and suggesting potential therapeutic avenues for treatment . This interaction highlights the need for further exploration into the biochemical pathways influenced by such compounds.

Material Science

Development of Advanced Materials
this compound is also explored in material science for its potential to enhance the properties of polymers and nanomaterials. Its incorporation into materials can improve conductivity and stability, making it suitable for electronic applications.

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Indole Substituents

a. {[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile
  • Structure : Allyl (prop-2-en-1-yl) substituent at the indole’s 1-position instead of ethyl.
  • Molecular Formula : C₁₃H₁₂N₂S (MW: 228.3 g/mol).
  • Higher molecular weight may affect solubility and boiling/melting points compared to the ethyl analog .
b. 2-(6-Amino-1H-indol-3-yl)acetonitrile
  • Structure: Amino (-NH₂) group at the indole’s 6-position.
  • Molecular Formula : C₁₀H₉N₃ (MW: 171.2 g/mol).
  • Key Differences: The electron-donating amino group enhances the indole ring’s reactivity, influencing interactions in biological systems (e.g., antimicrobial activity). Reduced steric bulk compared to ethyl/allyl derivatives .

Functional Group Variations

a. 2-(1H-Indol-3-ylcarbonyl)acetonitrile
  • Structure : Replaces the sulfanyl bridge with a carbonyl (-CO-) group.
  • Molecular Formula : C₁₁H₈N₂O (MW: 184.2 g/mol).
  • Key Differences :
    • The carbonyl group increases electrophilicity, making it prone to nucleophilic attacks.
    • Reduced sulfur content may diminish thiol-mediated interactions in biological applications .
b. 2-[(2-Isocyanophenyl)sulfanyl]acetonitrile
  • Structure: Benzene core with isocyano (-NC) and sulfanyl-acetonitrile groups.
  • Molecular Formula : C₉H₆N₂S (MW: 174.2 g/mol).
  • Key Differences: The absence of an indole ring reduces aromatic conjugation, altering UV-Vis absorption and fluorescence properties. Isocyano group adds unique reactivity for click chemistry or coordination complexes .

Heterocycle Core Replacements

a. [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
  • Structure : Imidazole core instead of indole, with a carboxylic acid terminus.
  • Molecular Formula : C₆H₈N₂O₂S (MW: 172.2 g/mol).
  • Key Differences :
    • Imidazole’s dual nitrogen atoms enable hydrogen bonding and metal coordination, useful in catalysis or drug design.
    • The carboxylic acid group increases water solubility compared to nitrile-terminated analogs .

Comparative Data Table

Compound Name Core Structure Substituent/R Group Functional Group Molecular Formula MW (g/mol) Key Properties/Applications
[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile Indole 1-Ethyl -S-CH₂CN C₁₂H₁₂N₂S 216.3 Antimicrobial applications
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile Indole 1-Allyl -S-CH₂CN C₁₃H₁₂N₂S 228.3 Enhanced conjugation for photochemistry
2-(6-Amino-1H-indol-3-yl)acetonitrile Indole 6-Amino -CH₂CN C₁₀H₉N₃ 171.2 Bioactive intermediate
2-(1H-Indol-3-ylcarbonyl)acetonitrile Indole None -CO-CH₂CN C₁₁H₈N₂O 184.2 Electrophilic reactivity
[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Imidazole 1-Methyl -S-CH₂COOH C₆H₈N₂O₂S 172.2 Metal coordination

Biological Activity

[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound belonging to the indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an indole ring system with a sulfanyl group and an acetonitrile moiety. This specific substitution pattern contributes to its unique chemical reactivity and biological activity compared to other indole derivatives.

1. Antimicrobial Activity

Research has demonstrated that indole derivatives possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that certain derivatives exhibit MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation : The compound has shown potential in inhibiting biofilm formation, which is critical in treating chronic infections .
PathogenMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.220.4575
Staphylococcus epidermidis0.250.5070

2. Anticancer Activity

Indole derivatives are also explored for their anticancer properties. This compound has shown promising results in various cancer cell lines.

  • Cytotoxicity : The compound exhibits cytotoxic effects with IC50 values often below 10 μM against rapidly dividing cancer cells such as A549 lung cancer cells .
  • Mechanism of Action : The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .
Cell LineIC50 (μM)Mechanism of Action
A549<10Induction of apoptosis
MCF7<15Cell cycle arrest

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in microbial resistance.

  • DNA Gyrase Inhibition : It has been reported to inhibit DNA gyrase with an IC50 value of approximately 31.64 μM, which is significant for developing new antibiotics .
  • Dihydrofolate Reductase (DHFR) : Another study found that it inhibits DHFR with an IC50 of 2.67 μM, a target for many antimicrobial agents .

Case Studies

Several studies have highlighted the biological activities of indole derivatives similar to this compound:

  • Antimicrobial Evaluation : A study evaluated various indole derivatives against MRSA strains, finding significant antibacterial activity and low toxicity profiles, supporting their use as potential therapeutic agents .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives could selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, thioglycolic acid in methanol can react with indole derivatives under reflux conditions, followed by purification via crystallization or chromatography . Optimization employs factorial design (e.g., two-level full factorial) to evaluate variables like temperature, solvent ratio, and reaction time, with responses measured via GC-FID or HPLC .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELX software (e.g., SHELXL for small-molecule refinement) ensures precise bond-length and angle measurements. Mean (C–C) deviations <0.005 Å and R-factors <0.1 indicate high accuracy .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR/IR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., ethyl and sulfanyl groups), while IR confirms functional groups like nitriles (C≡N stretch ~2240 cm⁻¹) .
  • Chromatography : GC-FID with factorial design optimizes parameters (e.g., column temperature, carrier gas flow rate) for detecting trace impurities . RP-HPLC with acetonitrile-water gradients (56:44% w/w) enhances separation efficiency .

Q. What solubility properties should researchers consider for this compound in aqueous systems?

  • Methodological Answer : While acetonitrile is generally miscible with water, phase separation can occur under specific conditions (e.g., low temperature, salt addition). For instance, potassium iodide (KI) induces salting-out at 283–333 K, enabling extraction via low-temperature or salt-out methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for acetonitrile-containing compounds?

  • Methodological Answer : Contradictions arise from variables like temperature, ionic strength, and co-solvents. Systematic studies using IUPAC-NIST solubility databases (e.g., KI-acetonitrile systems) and thermodynamic modeling (e.g., UNIFAC) clarify phase behavior. Experimental validation via cloud-point titration or DSC ensures reproducibility .

Q. What computational tools predict physicochemical properties of this compound?

  • Methodological Answer : Quantum chemistry (DFT), QSPR, and neural networks (e.g., CC-DPS services) predict properties like logP, pKa, and solubility. These models integrate molecular descriptors (e.g., topological polar surface area) and experimental datasets for validation .

Q. How to optimize chromatographic separation for analyzing this compound in complex matrices?

  • Methodological Answer : Design of Experiments (DoE) methodologies (e.g., step-down gradient elution in RP-HPLC) improve resolution. Variables include acetonitrile concentration (20–100%), pH (adjusted with 0.1% trifluoroacetic acid), and column type (C18 vs. phenyl). Charged aerosol detection (CAD) enhances sensitivity for non-UV-active impurities .

Q. What strategies mitigate degradation during storage or handling?

  • Methodological Answer : Light-sensitive compounds require amber glassware and inert atmospheres (N₂/Ar). Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Lyophilization or storage in anhydrous acetonitrile (-20°C) preserves integrity .

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